

An In-Depth Technical Guide to the ^{31}P NMR Chemical Shift of Triisopropylphosphine

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Compound of Interest

Compound Name: *Triisopropylphosphine*

Cat. No.: *B1582976*

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Introduction

Phosphorus-31 Nuclear Magnetic Resonance (^{31}P NMR) spectroscopy stands as a cornerstone analytical technique in the fields of chemistry and drug development, offering unparalleled insight into the electronic environment of phosphorus-containing compounds.[1][2] Among the vast array of organophosphorus molecules, **triisopropylphosphine** ($\text{P}(\text{i-Pr})_3$ or P^iPr_3) emerges as a ligand of significant interest due to its unique steric and electronic properties.[3] This technical guide provides a comprehensive exploration of the ^{31}P NMR chemical shift of **triisopropylphosphine**, delving into the theoretical underpinnings, practical measurement protocols, and its application in coordination chemistry. This document is intended for researchers, scientists, and drug development professionals who leverage phosphine chemistry and advanced NMR analytical techniques.

The ^{31}P Nucleus: A Sensitive Probe

The utility of ^{31}P NMR spectroscopy stems from the favorable nuclear properties of the phosphorus-31 isotope. With a natural abundance of 100% and a spin quantum number of $\frac{1}{2}$, the ^{31}P nucleus provides strong, sharp NMR signals, facilitating straightforward spectral interpretation.[1][2] The chemical shift range for ^{31}P is extensive, spanning over 700 ppm, which minimizes signal overlap and enhances the resolution of structurally distinct phosphorus atoms.[1][4]

Theoretical Framework of the ^{31}P NMR Chemical Shift

Unlike ^1H NMR, where chemical shifts are primarily governed by diamagnetic shielding, the ^{31}P NMR chemical shifts are dominated by the paramagnetic shielding tensor.^[2] This tensor is influenced by factors such as the radial expansion of p- and d-orbitals, the energies of excited electronic states, and the nature of the bonding overlaps. Consequently, the ^{31}P chemical shift is highly sensitive to the electronic and steric environment surrounding the phosphorus atom.

For phosphines like **triisopropylphosphine**, the key determinants of the chemical shift are:

- **Electronegativity of Substituents:** Less electronegative substituents, such as the isopropyl groups in P^iPr_3 , lead to increased electron density on the phosphorus atom. This results in greater shielding and a more upfield (more negative) chemical shift.
- **Bond Angles (Hybridization):** The C-P-C bond angles in trialkylphosphines influence the hybridization of the phosphorus lone pair. Changes in these angles, particularly upon coordination to a metal center, significantly alter the electronic environment and, therefore, the chemical shift.
- **Steric Bulk:** The significant steric hindrance imparted by the three isopropyl groups in P^iPr_3 influences its coordination properties and can have a secondary effect on the chemical shift by affecting bond angles and conformations. **Triisopropylphosphine** possesses a large ligand cone angle of 160° .^[3]

The ^{31}P NMR Chemical Shift of Free Triisopropylphosphine

The ^{31}P NMR chemical shift of free (uncoordinated) **triisopropylphosphine** serves as a crucial reference point. It is a trivalent phosphine with electron-donating alkyl groups, which results in a characteristically upfield chemical shift.

Data Presentation: Chemical Shift of Triisopropylphosphine

Compound	Solvent	Chemical Shift (δ , ppm)	Reference
Triisopropylphosphine	C ₆ D ₆	~20	[2][5]
Triisopropylphosphine Oxide	CDCl ₃	~55.3	[6]

Note: The chemical shift of free **triisopropylphosphine** can exhibit slight variations depending on the solvent, concentration, and temperature. The value of approximately +20 ppm is a commonly accepted reference point.[2] The significant downfield shift upon oxidation to the phosphine oxide is a clear diagnostic indicator.[6]

Triisopropylphosphine in Coordination Chemistry: The Coordination Chemical Shift

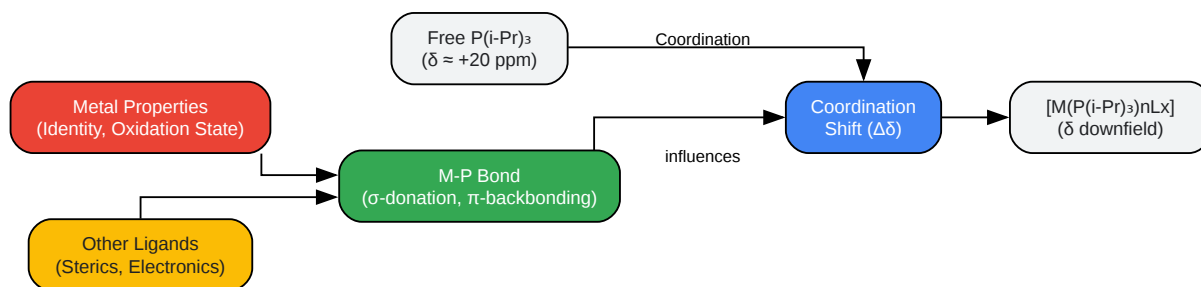
The true power of ³¹P NMR spectroscopy is realized when studying the coordination of phosphine ligands to metal centers. Upon coordination, the phosphorus lone pair donates electron density to the metal, causing a significant change in the electronic environment of the phosphorus nucleus. This change is reflected in the coordination chemical shift ($\Delta\delta$), which is the difference between the chemical shift of the coordinated phosphine and the free phosphine.

$$\Delta\delta = \delta(\text{coordinated}) - \delta(\text{free})$$

For **triisopropylphosphine**, coordination to a transition metal typically results in a large downfield shift (positive $\Delta\delta$). This is primarily due to the deshielding of the phosphorus nucleus as electron density is withdrawn by the metal. The magnitude of this shift provides valuable information about the nature of the metal-phosphorus bond.[7]

Logical Relationship: Factors Influencing Coordination Shift

The following diagram illustrates the key factors that influence the ³¹P NMR coordination chemical shift of **triisopropylphosphine**.



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